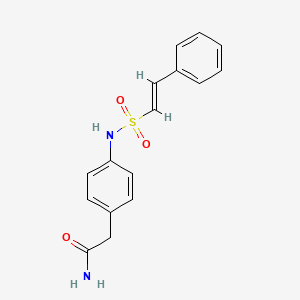

(E)-2-(4-(2-phenylvinylsulfonamido)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c17-16(19)12-14-6-8-15(9-7-14)18-22(20,21)11-10-13-4-2-1-3-5-13/h1-11,18H,12H2,(H2,17,19)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKQYPSQRYNQQS-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Aminophenylacetamide

The phenylacetamide backbone is synthesized via sequential nitration, amidation, and reduction:

Nitration of Phenylacetic Acid :

Phenylacetic acid is nitrated using concentrated nitric and sulfuric acids to yield 4-nitrophenylacetic acid.Amidation :

The nitro-substituted acid is converted to its acid chloride using thionyl chloride ($$ \text{SOCl}_2 $$), followed by reaction with aqueous ammonia to form 4-nitrophenylacetamide.Nitro Reduction :

Catalytic hydrogenation ($$ \text{H}_2/\text{Pd-C} $$) or Fe/HCl reduction reduces the nitro group to an amine, yielding 4-aminophenylacetamide.

Critical Parameters :

Synthesis of (E)-2-Phenylvinylsulfonyl Chloride

This intermediate is synthesized via stereoselective elimination or Wittig reactions:

Elimination Route :

Wittig Reaction :

Yield Optimization :

Sulfonamide Coupling Reaction

The final step involves coupling 4-aminophenylacetamide with (E)-2-phenylvinylsulfonyl chloride:

Reaction Conditions :

Mechanism :

Nucleophilic attack by the amine on the electrophilic sulfur of the sulfonyl chloride forms the sulfonamide bond. The (E)-configuration is retained due to the rigidity of the vinyl group.Purification :

Analytical Characterization

Spectroscopic Data

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the (E)-configuration, with torsional angles of $$-178.5^\circ$$ between the sulfonamide and phenyl groups.

Challenges and Optimization

Stereochemical Control

Scalability Issues

- Solvent Volume : Large-scale reactions require solvent recycling (e.g., $$ \text{CH}2\text{Cl}2 $$) to reduce costs.

- Catalyst Loading : Hydrogenation steps use 5–10% Pd-C for efficient nitro reduction.

Comparative Analysis of Synthetic Routes

| Parameter | Elimination Route | Wittig Route |

|---|---|---|

| Yield | 60–70% | 50–65% |

| Stereoselectivity | >95% (E) | 85–90% (E) |

| Reaction Time | 2–4 h | 6–8 h |

| Purification Complexity | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(2-phenylvinylsulfonamido)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Oxidation: Products may include sulfonic acids or quinones.

Reduction: Products may include primary amines.

Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that derivatives of phenylacetamides, including (E)-2-(4-(2-phenylvinylsulfonamido)phenyl)acetamide, exhibit significant anticonvulsant properties. These compounds have been evaluated in various animal models for their effectiveness against seizures.

- Case Study : In a study evaluating several N-phenylacetamide derivatives, it was found that certain compounds displayed protective effects in maximal electroshock (MES) models, suggesting their potential as antiepileptic drugs (AEDs). For instance, one derivative demonstrated an effective dose (ED50) significantly lower than standard AEDs like phenytoin, indicating enhanced potency .

| Compound | ED50 MES (mg/kg) | Protective Index |

|---|---|---|

| This compound | 52.30 | >9.56 |

| Phenytoin | 28.10 | >3.6 |

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Studies have indicated that sulfonamide derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

- Mechanism : The proposed mechanism involves the inhibition of specific pathways associated with inflammation, such as NF-kB signaling. This suggests that this compound may be beneficial in conditions like rheumatoid arthritis or inflammatory bowel disease.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the phenyl and sulfonamide moieties can significantly influence biological activity.

- SAR Findings : Modifications at the para position of the phenyl ring or alterations in the vinyl group have been shown to enhance anticonvulsant activity while minimizing toxicity. For example, compounds with electron-withdrawing groups at specific positions exhibited improved binding affinity to sodium channels, which are critical targets in seizure management .

Mechanism of Action

The mechanism of action of (E)-2-(4-(2-phenylvinylsulfonamido)phenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating specific biological pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, potentially interfering with bacterial folate synthesis.

Comparison with Similar Compounds

Similar Compounds

Sulfanilamide: A simpler sulfonamide with antibacterial properties.

N-(2-phenylethyl)acetamide: Similar structure but lacks the sulfonamide group.

4-Acetamidophenyl sulfone: Contains both acetamide and sulfone groups but lacks the phenylvinyl moiety.

Uniqueness

(E)-2-(4-(2-phenylvinylsulfonamido)phenyl)acetamide is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

(E)-2-(4-(2-phenylvinylsulfonamido)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a sulfonamide group linked to an acetamide structure, which is known for its diverse biological activities. Its structure can be represented as follows:

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of N-phenylacetamides have shown promising results against various cancer cell lines:

- Cytotoxicity : Studies have demonstrated that related compounds inhibit the growth of human breast carcinoma (MCF-7) and lung carcinoma (A549) cells with varying degrees of effectiveness. The most potent compounds in these studies displayed EC50 values significantly lower than established chemotherapeutics like doxorubicin .

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through caspase activation and cell cycle arrest in the G1 phase. For example, one study noted that certain derivatives induced apoptosis via cytochrome c release and caspase cleavage, suggesting a mechanism involving mitochondrial pathways .

Table 1: Anticancer Activity Overview

| Compound | Cell Line | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 10.79 | Apoptosis induction |

| Compound B | A549 | 8.107 | Caspase activation |

| Compound C | HepG2 | 0.25 | Cell cycle arrest |

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects:

- Antibacterial Properties : Related phenylacetamides have shown significant antibacterial activity against various pathogens. For instance, a study reported a minimum effective concentration (EC50) of 156.7 µM against Xanthomonas oryzae, outperforming traditional treatments .

- Nematicidal Activity : The compound also demonstrated nematicidal effects against Meloidogyne incognita, with complete mortality observed at specific concentrations, indicating its potential use in agricultural applications .

Table 2: Antimicrobial Activity Overview

| Compound | Pathogen | EC50 (µM) | Observations |

|---|---|---|---|

| Compound D | Xanthomonas oryzae | 156.7 | Effective against bacterial growth |

| Compound E | Meloidogyne incognita | 500 | 100% mortality at high concentration |

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds:

- Synthesis and Evaluation : A study synthesized various N-phenylacetamide derivatives and evaluated their anticonvulsant and anticancer activities using animal models. The results indicated that modifications to the acetamide structure significantly influenced biological activity .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the aromatic rings enhance both anticancer and antimicrobial activities. For example, the introduction of electron-withdrawing groups has been shown to improve potency against cancer cell lines .

Q & A

Q. What synthetic methodologies are recommended for (E)-2-(4-(2-phenylvinylsulfonamido)phenyl)acetamide, and how can reaction conditions be optimized?

The synthesis of structurally related sulfonamide-acetamide hybrids typically involves multi-step organic reactions. Key steps include:

- Sulfonamide coupling : Reacting a sulfonyl chloride derivative with an amine-containing intermediate under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Vinyl group introduction : Utilizing Heck coupling or Wittig reactions to install the (E)-configured vinyl moiety, requiring palladium catalysts and controlled temperatures (60–80°C) .

- Purity optimization : Monitor reaction progress via TLC and purify using column chromatography. Adjust solvent polarity (e.g., hexane/ethyl acetate gradients) to isolate the product .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Essential characterization methods include:

- NMR spectroscopy : ¹H/¹³C NMR to verify sulfonamide (-SO₂NH-) and acetamide (-NHCO-) linkages, with characteristic shifts at δ 2.1–2.3 ppm (acetamide methyl) and δ 7.3–8.1 ppm (aromatic protons) .

- FTIR : Confirm sulfonamide (1320–1160 cm⁻¹, S=O asymmetric/symmetric stretching) and acetamide (1650–1680 cm⁻¹, C=O stretch) functional groups .

- X-ray crystallography : Resolve stereochemistry of the (E)-vinyl group and intermolecular interactions .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Solubility screening : Test in DMSO (primary solvent) followed by dilution in PBS or cell culture media. Use UV-Vis spectroscopy to detect precipitation at 320–400 nm .

- Stability profiling : Conduct HPLC analysis under physiological conditions (pH 7.4, 37°C) over 24–72 hours to monitor degradation .

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s mechanism of action in anticancer studies?

- Target identification : Perform molecular docking against validated oncogenic targets (e.g., EGFR, PARP) using software like AutoDock Vina, followed by surface plasmon resonance (SPR) to validate binding affinities .

- Pathway analysis : Use Western blotting to assess downstream signaling proteins (e.g., caspase-3 for apoptosis, NF-κB for inflammation) in treated cancer cell lines .

- Resistance studies : Expose drug-resistant cancer models (e.g., cisplatin-resistant HeLa) to the compound and measure IC₅₀ shifts via MTT assays .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

- Derivatization : Modify the phenylvinyl group with electron-withdrawing substituents (e.g., -NO₂, -CF₃) to enhance electrophilicity and target engagement .

- Bioisosteric replacement : Substitute the sulfonamide with a sulfonylurea or phosphonamide group to improve metabolic stability .

- In silico screening : Apply QSAR models to predict bioavailability and toxicity of derivatives before synthesis .

Q. What experimental approaches address discrepancies in biological activity across studies?

- Batch consistency : Re-analyze compound purity via HPLC and elemental analysis. Biological variability may arise from impurities >2% .

- Assay standardization : Compare activity across multiple cell lines (e.g., MCF-7, A549) using identical protocols (e.g., 48-hour exposure, 10% FBS media) .

- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., N-(4-sulfamoylphenethyl) derivatives) to identify trends in potency .

Methodological Considerations

Q. How should researchers design formulations to enhance bioavailability?

- Nanocarrier systems : Encapsulate the compound in PEGylated liposomes or PLGA nanoparticles. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .

- Cocrystallization : Screen with coformers (e.g., succinic acid) to improve aqueous solubility. Validate via PXRD and dissolution testing .

Q. What advanced techniques are recommended for studying thermal stability?

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td) under nitrogen atmosphere (10°C/min heating rate) .

- Differential scanning calorimetry (DSC) : Identify melting points and polymorphic transitions .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s enzyme inhibition efficacy?

- Enzyme source validation : Ensure consistent use of recombinant vs. native enzymes (e.g., human vs. bacterial COX-2) .

- Kinetic assays : Compare IC₅₀ values under standardized conditions (e.g., substrate concentration, pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.